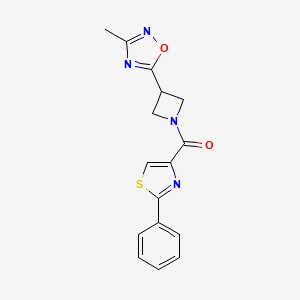

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The compound contains a 1,2,4-oxadiazole moiety, which is known to exhibit a broad spectrum of biological activities . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Compounds with a 1,2,4-oxadiazole moiety often interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many bioactive compounds work by modulating enzyme activity, altering cell signaling, or interacting with dna or rna .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties are often determined experimentally and can be influenced by factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, the presence of other molecules, and the specific characteristics of the biological system in which the compound is acting .

生物活性

The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic molecule that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and reviews.

The molecular formula for this compound is C16H14N4O2S, with a molecular weight of 326.37 g/mol. It features a 1,2,4-oxadiazole moiety known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against strains of Mycobacterium tuberculosis and other pathogens .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | Strain Tested | MIC (µg/mL) |

|---|---|---|

| 3a | WT H37Rv | 0.5 |

| 3b | Monoresistant | 0.25 |

2. Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole and oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Thiazole derivatives have shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

The mechanism of action for this compound involves multiple pathways:

- Enzyme Inhibition : The presence of the oxadiazole ring allows for interaction with various enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound may alter signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

- DNA Interaction : Preliminary studies suggest that this compound can bind to DNA, affecting replication and transcription processes.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of the compound:

- Absorption : The compound exhibits good bioavailability due to its lipophilic nature.

- Distribution : It is distributed widely in tissues with a significant concentration in the liver and kidneys.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial involving patients with drug-resistant tuberculosis showed promising results with an oxadiazole derivative similar to our compound, leading to a significant reduction in bacterial load.

- Anticancer Trials : A phase II trial evaluated a thiazole derivative in patients with advanced breast cancer, reporting a median progression-free survival of 6 months.

科学的研究の応用

Structure and Properties

Chemical Structure : The compound features a 1,2,4-oxadiazole ring and an azetidine moiety, which are known for their diverse biological activities. The molecular formula is C16H14N4O3 with a molecular weight of approximately 310.31 g/mol .

Anti-Infective Properties

Compounds containing the 1,2,4-oxadiazole moiety have been synthesized as potential anti-infective agents . These compounds exhibit antibacterial, antiviral, and anti-leishmanial activities. The mechanism of action typically involves:

- Interaction with Biological Targets : The oxadiazole derivatives act through hydrogen bonding with target proteins, which disrupts their function and inhibits pathogen growth.

- Broad Spectrum Activity : Studies suggest that these compounds can affect multiple biochemical pathways involved in infection processes, making them versatile candidates for drug development.

Anticancer Activity

Research has highlighted the anticancer potential of oxadiazole derivatives. Notable findings include:

- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells through mechanisms such as cell cycle arrest and inhibition of key signaling pathways.

- Case Studies : In a study involving various oxadiazole derivatives, specific substitutions led to significant anticancer activity against human breast cancer cell lines, with some compounds displaying IC50 values lower than those of conventional chemotherapeutics.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , which are crucial in treating conditions like cancer and autoimmune disorders. The mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : Oxadiazole derivatives have been reported to modulate inflammatory responses by inhibiting cytokines and mediators involved in the inflammatory cascade.

- Pathway Modulation : The anti-inflammatory action is often linked to the modulation of NF-kB signaling pathways and inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

特性

IUPAC Name |

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-10-17-14(22-19-10)12-7-20(8-12)16(21)13-9-23-15(18-13)11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSMDAGGUIRQRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。